3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime is a derivative of rifamycin, a class of antibiotics known for their effectiveness against bacterial infections
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime typically involves the reaction of 3-formylrifamycin SV with 2-isopropoxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The isopropoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Carboxyrifamycin SV O-(2-isopropoxyethyl)oxime.
Reduction: 3-Formylrifamycin SV O-(2-isopropylaminoethyl).
Substitution: 3-Formylrifamycin SV O-(2-alkoxyethyl)oxime or 3-Formylrifamycin SV O-(2-aryloxyethyl)oxime.
Scientific Research Applications
3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex rifamycin derivatives.
Biology: Studied for its potential antibacterial properties and its ability to inhibit bacterial RNA polymerase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound binds to the β-subunit of RNA polymerase, blocking the elongation of the RNA chain .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin derivative used to treat tuberculosis and other bacterial infections.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Uniqueness
3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime is unique due to its specific structural modifications, which may confer enhanced antibacterial activity and reduced resistance compared to other rifamycin derivatives. Its unique oxime and isopropoxyethyl groups may also provide different pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
CAS No. |
41970-62-1 |
---|---|
Molecular Formula |
C43H58N2O14 |
Molecular Weight |
826.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-2-propan-2-yloxyethoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N2O14/c1-20(2)55-17-18-57-44-19-28-33-38(51)31-30(37(28)50)32-40(26(8)36(31)49)59-43(10,41(32)52)56-16-15-29(54-11)23(5)39(58-27(9)46)25(7)35(48)24(6)34(47)21(3)13-12-14-22(4)42(53)45-33/h12-16,19-21,23-25,29,34-35,39,47-51H,17-18H2,1-11H3,(H,45,53)/b13-12+,16-15+,22-14+,44-19+ |
InChI Key |
BRVYTBGKTROVBJ-WNDWXNNBSA-N |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCOC(C)C)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCOC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.